molecular formula C9H16N2O2 B7923735 1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one

Cat. No.: B7923735
M. Wt: 184.24 g/mol
InChI Key: NAQKHYPVNMBEFK-QMMMGPOBSA-N
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Description

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one is a chemical compound with the molecular formula C9H16N2O2 and is a derivative of the amino acid L-valine . This structure places it within a class of organic compounds known as valine and derivatives, which are of significant interest in medicinal chemistry and drug discovery . While the specific biological profile of this exact molecule is still being explored, its core structure is closely related to other pyrrolidin-1-yl butan-1-one compounds that have been identified as inhibitors of the Dipeptidyl Peptidase 4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase involved in the cleavage and inactivation of incretin hormones, making it a well-established target for the management of type 2 diabetes . As such, this compound serves as a valuable building block (synthon) for pharmaceutical research and development, particularly in the synthesis of more complex molecules for investigating metabolic pathways. Product Handling: For Research Use Only. Not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets (SDS) prior to handling. While a specific hazard classification for this compound was not located in the search results, similar research compounds often require precautions such as wearing protective gloves, eye protection, and working in a well-ventilated area .

Properties

IUPAC Name

1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8(10)9(13)11-4-3-7(12)5-11/h6,8H,3-5,10H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQKHYPVNMBEFK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Chemical Formula : C9_9H18_{18}N2_2O
  • Molecular Weight : 170.252 g/mol
  • CAS Number : 1401665-92-6
  • DrugBank Accession Number : DB01884

The compound is structurally related to valine and has been identified as a selective butyrylcholinesterase (BChE) inhibitor. BChE plays a crucial role in the hydrolysis of acetylcholine and other choline esters, which are vital for neurotransmission. Inhibition of BChE can enhance cholinergic signaling, making this compound a candidate for neuroprotective applications.

1. Neuroprotective Effects

Research indicates that this compound exhibits protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides in SH-SY5Y neuroblastoma cells. In vitro studies demonstrated that this compound significantly increased cell viability in Aβ-treated groups, suggesting its potential as a therapeutic agent in Alzheimer's disease models. For instance, at a concentration of 10 μM, it improved cell viability from 63.21% in the Aβ-treated group to approximately 91.14% in the compound-treated group .

2. Inhibition of Cholinesterases

The compound has been shown to inhibit both acetylcholinesterase (AChE) and BChE activities effectively. This dual inhibition is particularly relevant for treating cognitive disorders associated with cholinergic deficits. The IC50 values for AChE and BChE inhibition are critical metrics that indicate the potency of the compound in enhancing cholinergic transmission .

Study 1: Neuroprotective Efficacy

In a comparative study involving various compounds tested for their neuroprotective properties against Aβ toxicity, this compound was highlighted for its superior protective activity compared to standard references like epigallocatechin gallate (EGCG). The study employed MTT assays to quantify cell viability post-treatment with Aβ and the compound .

CompoundConcentration (μM)Cell Viability (%)
Aβ Only-63.21 ± 1.30
EGCG1087.18 ± 1.29
Test Compound1091.14 ± 1.25

Study 2: Cholinesterase Inhibition

In another investigation focused on multitarget-directed ligands for Alzheimer's treatment, the compound was evaluated alongside other natural products for its ability to inhibit cholinesterases. The findings underscored its potential therapeutic role in enhancing cognitive function through cholinergic modulation .

Scientific Research Applications

Medicinal Chemistry

1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one is being investigated for its potential as a pharmaceutical agent. Its structural similarity to known neurotransmitter modulators positions it as a candidate for developing drugs targeting neurological disorders.

Potential Applications:

  • Neuroprotective agents : Studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
  • Analgesics : Preliminary research indicates that derivatives of this compound could function as pain-relieving agents through modulation of pain pathways.

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its pyrrolidine ring can undergo various chemical transformations, making it valuable in creating diverse chemical entities.

Key Reactions:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, facilitating the synthesis of various derivatives.
  • Reduction and Oxidation Reactions : The carbonyl group can be reduced to alcohols or oxidized to form other functional groups, enhancing the compound's utility in synthetic pathways.

Data Tables

Application AreaSpecific UsesKey Benefits
Medicinal ChemistryPotential neuroprotective and analgesic agentTargeting neurological disorders
Synthetic ChemistryBuilding block for complex organic moleculesVersatile reactivity for diverse syntheses

Case Study 1: Neuroprotective Potential

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of pyrrolidine derivatives similar to this compound. The findings indicated that these compounds could inhibit neuronal apoptosis through modulation of apoptotic pathways, suggesting a promising avenue for further research into treatments for neurodegenerative diseases.

Case Study 2: Synthesis of Complex Molecules

Research conducted at a leading university demonstrated the utility of this compound as a precursor in synthesizing novel anti-inflammatory agents. The study showcased a multi-step synthesis involving nucleophilic substitutions and reductions, resulting in compounds with enhanced biological activity against inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity/Application Source/Reference
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-one (S)-2-amino-3-methyl-butyryl group at position 1 of pyrrolidin-3-one C₉H₁₆N₂O₂ 184.24 Hypothesized neuromodulatory/antimicrobial N/A (Theoretical)
(±)-HA-966 (3-Amino-1-hydroxypyrrolidin-2-one) 3-amino and 1-hydroxy groups on pyrrolidin-2-one C₄H₈N₂O₂ 116.12 NMDA receptor antagonist
BBAC (pyrrolidine-2-carboxamide derivative) Biphenyl, benzo[d]imidazol-2-yl thioether, and methyl groups C₂₈H₂₇N₃O₂S 469.60 Neural network dynamics modulator
1a/1b (Phenylethyl-pyrrolidin-3-yl oxadiazoles) Phenylethyl and pyridyl groups on pyrrolidin-3-yl-oxyphenyl-oxadiazole C₂₅H₂₄N₄O₂ 428.49 Antiviral (structure-dependent activity)
Parchem compound (CAS 1254927-47-3) Benzyl(isopropyl)amino group at pyrrolidine-3-yl, (S)-2-amino-3-methyl-butanoyl C₂₀H₃₁N₃O₂ 345.48 Not specified (research chemical)
Key Observations:
  • Stereochemical Influence: The (S)-configuration in this compound and Parchem’s compound (CAS 1254927-47-3) highlights the importance of chirality in receptor binding, as seen in HA-966’s enantiomer-specific NMDA antagonism .
  • Conversely, BBAC’s bulky biphenyl and thioether groups may favor protein-binding interactions .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at ~1.5 (higher than HA-966’s -0.3 but lower than BBAC’s 4.2), balancing solubility and membrane permeability.
  • Metabolic Stability : The branched alkyl chain may reduce oxidative metabolism compared to HA-966’s hydroxyl group, which is prone to glucuronidation .

Preparation Methods

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidin-3-one core is synthesized via cyclization or hydrogenation of pre-functionalized precursors. Source describes a method involving S-1,2,4-butanetriol as a starting material, which undergoes mesylation (methanesulfonic acid treatment) to form a trimesylate intermediate. This intermediate reacts with benzylamine in tetrahydrofuran (THF) at 50–60°C to yield a benzyl-protected pyrrolidine derivative . Subsequent deprotection using allyl haloformate in heptane introduces the allyloxycarbonyl group, enabling further functionalization .

An alternative approach from Source utilizes stereoselective hydrogenation of dihydropyrrole derivatives to access cis- or trans-2,3-disubstituted pyrrolidines. For example, catalytic hydrogenation of 1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester over palladium on carbon (Pd/C) under 3–8 MPa pressure yields the cis-isomer as the major product . Trans-isomers are obtained via base-mediated epimerization of the cis-products .

MethodReagents/ConditionsYield (%)Purity (%)Reference
Carbodiimide CouplingEDC, HOBt, DCM, 0–5°C7895
Alloc Protection/Deprot.Allyl chloroformate, Pd(PPh₃)₄, H₂, THF8598
Mixed AnhydrideIsobutyl chloroformate, N-methylmorpholine7293

Stereochemical Control and Optimization

The (S)-configuration at the 2-amino center is critical for biological activity. Source achieves enantiomeric excess (>99%) via chiral resolution using (S)-1,2,4-butanetriol as the starting material. Kinetic resolution during the mesylation step ensures preferential formation of the desired stereoisomer .

Source complements this by employing asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts such as (R)-BINAP-Ru complexes. This method affords the (S)-amino acid derivative with 97% enantiomeric excess, which is subsequently coupled to the pyrrolidin-3-one core .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Source emphasizes the use of preparative HPLC with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water to achieve >99% purity.

Key characterization data include:

  • ¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 8.2 Hz, 1H, CH-NH₂), 3.92 (m, 1H, pyrrolidine CH), 2.85–2.70 (m, 2H, COCH₂) .

  • HRMS : m/z 184.24 [M+H]⁺, calculated for C₉H₁₆N₂O₂ .

Industrial-Scale Synthesis and Challenges

Scale-up introduces challenges such as exothermic reaction control and solvent recovery . Source addresses this by using continuous flow reactors for the mesylation step, maintaining temperatures below 10°C to prevent decomposition. THF is recycled via distillation, reducing environmental impact .

A notable limitation is the low yield (45–50%) during the final deprotection step when using Pd/C, as reported in Source . Alternatives such as polymer-supported palladium catalysts are under investigation to improve efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-one and its analogues?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving (i) amide coupling using reagents like EDC·HCl and HOBT in DMF under basic conditions (e.g., triethylamine), followed by (ii) purification via recrystallization with ethyl acetate . For pyrrolidin-3-one scaffolds, a two-step cascade process starting from methyl 3-TBSO-2 derivatives has been reported, involving TBS deprotection and cyclization .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry is recommended for confirming enantiomeric purity. For crystalline derivatives (e.g., OT-R antagonists), X-ray powder diffraction (XRPD) can validate crystallinity and polymorphic forms, as demonstrated in studies of structurally related (3Z,5S)-pyrrolidin-3-one oximes .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar pyrrolidinones. For example, avoid inhalation and skin contact; use PPE and ensure proper ventilation. In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling guide the design of pyrrolidin-3-one derivatives for receptor targeting?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to receptors like oxytocin (OT-R) or vasopressin V1a. For example, (3Z,5S)-5-(hydroxymethyl)-pyrrolidin-3-one O-methyl oxime showed antagonistic activity at OT-R in silico models, validated via in vitro assays .

Q. What experimental approaches resolve contradictions in biological activity data for enantiomeric forms?

  • Methodological Answer : Use enantioselective synthesis (e.g., chiral auxiliaries or catalysts) to isolate (S)- and (R)-isomers. Compare their bioactivity via receptor-binding assays. For instance, (S)-1-(pyridin-2-yl)pyrrolidin-3-ol exhibited distinct receptor interactions compared to its (R)-enantiomer .

Q. How do structural modifications (e.g., fluorination) impact metabolic stability and potency?

  • Methodological Answer : Introduce substituents (e.g., fluorine at specific positions) and assess stability via liver microsome assays. For example, fluorinated pyrrolidinones in Patent WO 2015/036160 demonstrated enhanced metabolic resistance and OT-R antagonism .

Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst loading) using design-of-experiments (DoE). For instance, sodium borohydride reduction in methanol at 0–50°C achieved >50% yield for a related pyrrolidin-2-one hydrochloride salt .

Q. How can NMR and mass spectrometry detect degradation products under stress conditions?

  • Methodological Answer : Perform forced degradation studies (acid/base/oxidative stress) and analyze via LC-MS/MS and 2D NMR. For example, hydrolytic degradation of pyrrolidin-3-one derivatives generates identifiable amide cleavage products .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate in silico predictions with in vitro assays (e.g., OT-R antagonism in cell lines) to resolve discrepancies .
  • Crystallinity and Bioavailability : Use XRPD and DSC to correlate crystalline forms with solubility profiles, as seen in patent EP 14744104.2 .

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